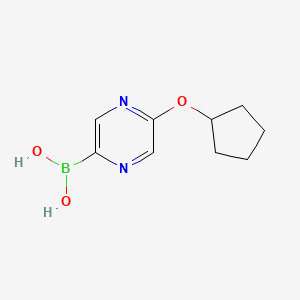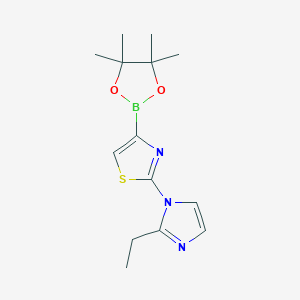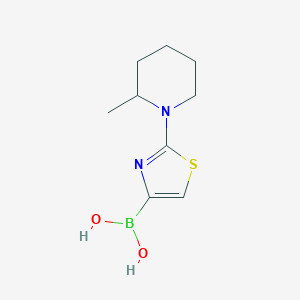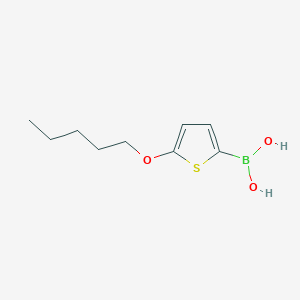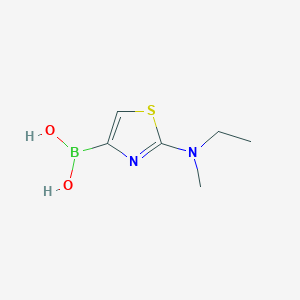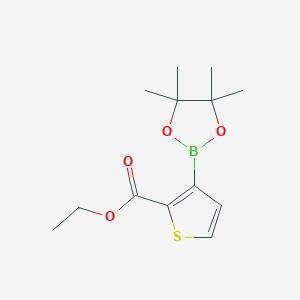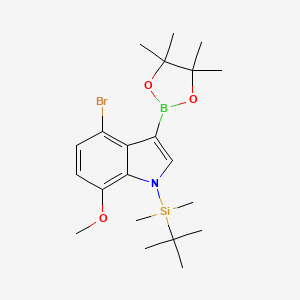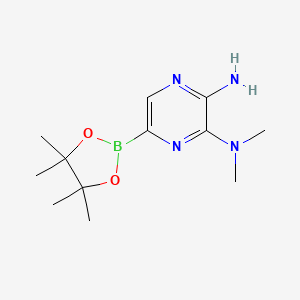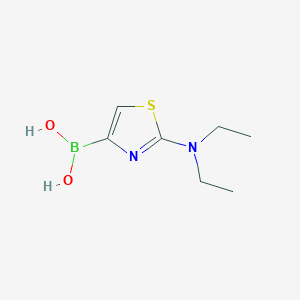
2-(Diethylamino)thiazole-4-boronic acid
Descripción general
Descripción
2-(Diethylamino)thiazole-4-boronic acid (DETBA) is an organic compound with a wide range of scientific applications. It is a derivative of thiazole, a five-membered ring containing two nitrogen atoms, and boronic acid, a boron-containing organic compound. DETBA has a unique structure that allows it to interact with a variety of molecules, making it a valuable tool for research. It is widely used in the fields of organic synthesis, medicinal chemistry, and chemical biology.
Aplicaciones Científicas De Investigación
2-(Diethylamino)thiazole-4-boronic acid is widely used in scientific research due to its unique structure and reactivity. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of small molecules for use in drug discovery and development. In addition, 2-(Diethylamino)thiazole-4-boronic acid is used in the synthesis of fluorescent and bioluminescent compounds, as well as in the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)thiazole-4-boronic acid is not fully understood, but it is believed to involve the formation of a covalent bond between the boronic acid and the thiazole ring. This bond allows 2-(Diethylamino)thiazole-4-boronic acid to interact with a variety of molecules, allowing it to act as a catalyst or a reactant in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Diethylamino)thiazole-4-boronic acid are not well understood, but it is believed to have a variety of effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, as well as to inhibit the activity of certain enzymes. In addition, it has been shown to modulate the activity of certain receptors and ion channels, as well as to affect the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Diethylamino)thiazole-4-boronic acid has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to handle and store. It is also relatively stable, making it suitable for long-term storage. In addition, it is relatively inexpensive and widely available, making it a cost-effective choice for research. However, 2-(Diethylamino)thiazole-4-boronic acid is also highly reactive, making it difficult to handle and store.
Direcciones Futuras
2-(Diethylamino)thiazole-4-boronic acid has a wide range of potential applications in scientific research, and there are many possible future directions for its use. It could be used in the development of new drugs and therapies, as well as in the synthesis of novel compounds for use in drug discovery and development. It could also be used in the development of new materials and catalysts. In addition, 2-(Diethylamino)thiazole-4-boronic acid could be used in the design and synthesis of peptidomimetics and fluorescent compounds for use in cell imaging and drug delivery. Finally, 2-(Diethylamino)thiazole-4-boronic acid could be used in the development of new biosensors and diagnostics, as well as in the development of new methods for the detection and quantification of biomolecules.
Métodos De Síntesis
2-(Diethylamino)thiazole-4-boronic acid can be synthesized through a variety of methods, including the reaction of thiazole with boronic acid or boronic ester. The reaction of thiazole and boronic acid can be carried out in the presence of an aqueous base, such as sodium hydroxide, or in the presence of a strong Lewis acid, such as boron trifluoride. The reaction of thiazole and boronic ester can be carried out in the presence of a strong Lewis acid, such as zinc chloride, or in the presence of a strong base, such as sodium hydroxide.
Propiedades
IUPAC Name |
[2-(diethylamino)-1,3-thiazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BN2O2S/c1-3-10(4-2)7-9-6(5-13-7)8(11)12/h5,11-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUQVOOPGYTOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N(CC)CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245297 | |
| Record name | Boronic acid, B-[2-(diethylamino)-4-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)thiazole-4-boronic acid | |
CAS RN |
1309981-20-1 | |
| Record name | Boronic acid, B-[2-(diethylamino)-4-thiazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(diethylamino)-4-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




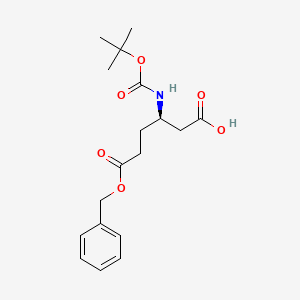
![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
